molecular formula C21H18N2O3S B2560361 [3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone CAS No. 364740-06-7

[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone

Cat. No. B2560361
CAS RN: 364740-06-7
M. Wt: 378.45
InChI Key: AXTQBBDRNAYVKG-UHFFFAOYSA-N
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Description

[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone is an aromatic amide and a member of thiophenes.

Scientific Research Applications

Polymer Modification and Medical Applications

A study by Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. These modified polymers showed increased swelling and thermal stability, indicating potential for medical applications due to their promising antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Corrosion Inhibition

Olasunkanmi and Ebenso (2019) investigated quinoxaline-based propanones, including derivatives of 4,5-dihydropyrazole, as corrosion inhibitors for mild steel in hydrochloric acid. These compounds showed mixed-type inhibitive action and formed protective films on the steel surface, suggesting their efficacy in industrial applications to prevent corrosion (Olasunkanmi & Ebenso, 2019).

Synthesis and Characterization of Derivatives

Research into the synthesis of novel compounds, such as Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes derivatives, highlights the chemical versatility and potential applications in antimicrobial activity. Puthran et al. (2019) synthesized Schiff bases with promising in vitro antimicrobial activity, indicating potential for use in medical and pharmaceutical applications (Puthran et al., 2019).

properties

IUPAC Name

[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-26-15-10-8-14(9-11-15)17-13-18(16-5-2-3-6-19(16)24)23(22-17)21(25)20-7-4-12-27-20/h2-12,18,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTQBBDRNAYVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Reactant of Route 2
[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Reactant of Route 3
[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Reactant of Route 4
[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Reactant of Route 5
[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Reactant of Route 6
Reactant of Route 6
[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone

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